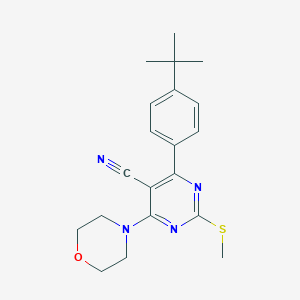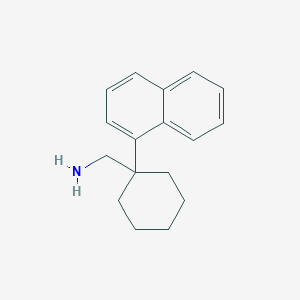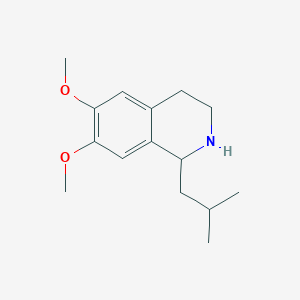![molecular formula C16H21NO3 B256275 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane](/img/structure/B256275.png)
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 5]decane, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane involves the inhibition of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, which is a serine/threonine kinase involved in various signaling pathways. 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. By inhibiting 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane can modulate these cellular processes and potentially treat various diseases.
Biochemical and Physiological Effects:
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane has been shown to have various biochemical and physiological effects. It can inhibit 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane activity, which can modulate various cellular processes, including apoptosis, inflammation, and glucose metabolism. Additionally, it can induce autophagy, a cellular process that removes damaged proteins and organelles, which plays a crucial role in maintaining cellular homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane has several advantages for lab experiments. It is a potent and selective inhibitor of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, which makes it a valuable tool for studying the role of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane in various cellular processes. Additionally, it has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one limitation of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane is that it can inhibit other kinases besides 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane. One potential direction is to further investigate its therapeutic potential in various diseases, including neurodegenerative disorders, cancer, and diabetes. Additionally, future research could focus on developing more potent and selective 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane inhibitors based on the structure of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane. Finally, future studies could investigate the role of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane inhibition in modulating other cellular processes and signaling pathways.
Conclusion:
In conclusion, 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It inhibits 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, a key enzyme involved in various signaling pathways, and modulates various cellular processes. While it has several advantages for lab experiments, it also has some limitations that should be considered. Overall, the research on 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane has promising implications for the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane involves the reaction of 4-(2-methoxyphenyl)butanal with hydroxylamine hydrochloride and sodium acetate in ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified through column chromatography.
Applications De Recherche Scientifique
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and diabetes. It has been shown to inhibit glycogen synthase kinase-3 (4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane), a key enzyme involved in various signaling pathways. By inhibiting 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane, 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane can modulate various cellular processes, including apoptosis, inflammation, and glucose metabolism.
Propriétés
Nom du produit |
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane |
|---|---|
Formule moléculaire |
C16H21NO3 |
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
(2-methoxyphenyl)-(1-oxa-4-azaspiro[4.5]decan-4-yl)methanone |
InChI |
InChI=1S/C16H21NO3/c1-19-14-8-4-3-7-13(14)15(18)17-11-12-20-16(17)9-5-2-6-10-16/h3-4,7-8H,2,5-6,9-12H2,1H3 |
Clé InChI |
RSJFEHCRBXQHQE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CCOC23CCCCC3 |
SMILES canonique |
COC1=CC=CC=C1C(=O)N2CCOC23CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B256192.png)

![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B256202.png)


![2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole](/img/structure/B256213.png)

![hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide](/img/structure/B256219.png)
![2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine](/img/structure/B256222.png)
![N-[3-cyclopropyl-3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B256223.png)
![N-(2-ethoxyphenyl)-2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B256224.png)


![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B256237.png)